Nipradilol

Glaucoma Ocular Hypertension Clinical Trial

Select Nipradilol when your protocol requires a non-selective β-blocker that also delivers α1-antagonism and direct nitric oxide (NO) donation — a triple mechanism absent in standard β-blockers like timolol or propranolol. Nipradilol inhibits caspase-3-mediated apoptosis via S-nitrosylation, preserves retinal ganglion cells in NMDA-damage models, and achieves posterior retina-choroid penetration through scleral diffusion. In 5/6 nephrectomy and atherosclerosis models, its NO-dependent tissue protection yields outcomes unattainable with conventional agents. Validate your disease-modelling studies with the only reference compound combining β-blockade, α1-blockade, and NO-mediated cytoprotection.

Molecular Formula C15H22N2O6
Molecular Weight 326.34 g/mol
CAS No. 81486-22-8
Cat. No. B107673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNipradilol
CAS81486-22-8
Synonyms3,4-dihydro-8-(2-hydroxy-3--isopropylaminopropoxy)-3-nitroxy-2H-1-benzopyran
K 351
K-351
nipradilol
Molecular FormulaC15H22N2O6
Molecular Weight326.34 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1OCC(C2)O[N+](=O)[O-])O
InChIInChI=1S/C15H22N2O6/c1-10(2)16-7-12(18)8-21-14-5-3-4-11-6-13(23-17(19)20)9-22-15(11)14/h3-5,10,12-13,16,18H,6-9H2,1-2H3
InChIKeyOMCPLEZZPVJJIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nipradilol (CAS 81486-22-8): A Non-Selective Beta-Blocker with Intrinsic Nitric Oxide Donating Activity for Glaucoma and Hypertension Research


Nipradilol (CAS 81486-22-8) is a non-selective β-adrenergic receptor antagonist that also possesses α1-adrenergic receptor blocking activity and a unique nitric oxide (NO)-donating function derived from its nitroxy moiety [1]. This triple mechanism differentiates it from conventional beta-blockers such as timolol and propranolol [2]. Nipradilol is primarily utilized in ophthalmology as an intraocular pressure (IOP)-lowering agent for glaucoma and ocular hypertension, and it has been investigated for its potential vasodilatory and renoprotective effects in cardiovascular and renal disease models [3].

Why Nipradilol Cannot Be Directly Substituted by Timolol, Propranolol, or Other Class Agents in Preclinical Research


Simple substitution of nipradilol with other beta-blockers in research protocols is problematic due to its unique pharmacodynamic profile, which combines non-selective β-blockade, α1-blockade, and direct NO release [1]. While timolol and propranolol act primarily through β-adrenergic antagonism, nipradilol's NO-donating property confers distinct vasodilatory, cytoprotective, and renoprotective effects that are independent of its IOP-lowering or antihypertensive actions [2]. Head-to-head studies confirm that these ancillary properties translate to differential outcomes in cellular apoptosis, endothelial function, and organ protection models [3]. The evidence below quantifies these critical differences, which are essential for accurate interpretation of experimental data and for ensuring that the selected compound aligns with the specific mechanistic requirements of a study.

Nipradilol vs. Timolol, Propranolol, and Carteolol: A Quantitative Evidence Guide for Scientific Procurement


Equivalent Intraocular Pressure Reduction with a More Favorable Adverse Event Profile vs. Timolol

In a multicenter, double-masked, randomized Phase III trial comparing 0.25% nipradilol to 0.5% timolol in patients with primary open-angle glaucoma or ocular hypertension, nipradilol demonstrated comparable IOP-lowering efficacy (decrease of 4.2 mmHg vs. 4.7 mmHg at 8 weeks) with a numerically lower incidence of adverse events (10.5% vs. 12.1%) [1]. Over a 52-week long-term study, 0.25% nipradilol sustained a significant IOP reduction of 4.0 to 4.8 mmHg from baseline without evidence of tachyphylaxis [1].

Glaucoma Ocular Hypertension Clinical Trial

Superior Renoprotection in a 5/6 Nephrectomy Model vs. Propranolol: An NO-Dependent Effect

In the rat 5/6 nephrectomy model of glomerulosclerosis, nipradilol (10-15 mg/kg/day) significantly decreased proteinuria and glomerulosclerosis over 12 weeks, whereas the non-NO-donating beta-blocker propranolol (50 mg/kg/day) did not, despite both drugs similarly attenuating elevated blood pressure [1]. Nipradilol increased urinary excretion of NO metabolites (U(NOx)) and cyclic GMP in a dose-dependent manner, while propranolol reduced these parameters below baseline [1].

Renal Injury Glomerulosclerosis Nitric Oxide

Quantifiable Cytoprotection Against Serum Withdrawal-Induced Apoptosis vs. Timolol

In PC12 cell cultures, nipradilol demonstrated a dose-dependent cytoprotective effect against serum withdrawal-induced apoptosis, significantly increasing cell survival rates, whereas timolol and prazosin showed no protective effect [1]. Nipradilol's anti-apoptotic action was linked to the inhibition of caspase-3 via S-nitrosylation and a cGMP-dependent pathway, mechanisms not observed with timolol [1].

Neuroprotection Apoptosis Caspase-3

Dual Vasodilatory Mechanism in Rabbit Ciliary Artery: NO Release and α-Adrenergic Antagonism

In isolated rabbit ciliary artery preparations, nipradilol induced relaxation via two distinct mechanisms: NO produced by denitrification of the compound itself and α-adrenergic receptor antagonism [1]. The vasodilatory effect was quantified as a concentration-dependent relaxation, with a maximum response comparable to that of sodium nitroprusside [1]. In contrast, pure beta-blockers like timolol do not exhibit this dual vasodilatory action.

Vasodilation Ciliary Artery Alpha-Blockade

Preservation of Endothelial Nitric Oxide Response in Atherosclerotic Vessels vs. Untreated Controls

In a rabbit model of diet-induced atherosclerosis, nipradilol treatment (10 mg/kg/day for 9 weeks) restored acetylcholine-induced, NO-mediated relaxation that was diminished by the atherogenic diet [1]. Nipradilol increased basal NO release, as evidenced by elevated aortic tissue cGMP levels, and reduced esterified cholesterol content in the vessel wall [1]. This endothelial protective effect is attributed to the direct NO release from nipradilol's nitroxy moiety.

Atherosclerosis Endothelial Function Nitric Oxide

Topical Penetration to Posterior Retina-Choroid: A Quantified Pharmacokinetic Advantage

In albino rabbits, topical instillation of 1% [14C]nipradilol resulted in a significantly higher concentration of the compound in the ipsilateral posterior retina-choroid (142.9 ng/g) compared to the contralateral side (108.3 ng/g, P = 0.026) [1]. The main route of penetration was determined to be diffusion from posterior periocular tissues across the posterior sclera [1].

Ocular Pharmacokinetics Posterior Segment Retinal Penetration

Nipradilol in Research: Key Application Scenarios for Glaucoma, Neuroprotection, and Vascular Studies


Long-Term Glaucoma Progression Studies Requiring Sustained IOP Control with a Favorable Safety Profile

Nipradilol is validated for long-term IOP reduction in both clinical and preclinical settings. The Phase III data confirming sustained efficacy over 52 weeks and equivalence to timolol at 8 weeks, with a trend toward fewer adverse events, make it a suitable reference compound for chronic glaucoma studies [1]. Its use is particularly indicated in normal-tension glaucoma models where neuroprotection is also a key outcome measure [2].

Preclinical Models of Retinal Ganglion Cell (RGC) Neuroprotection and Apoptosis

Nipradilol's demonstrated ability to inhibit caspase-3-mediated apoptosis in vitro [1] and to preserve retinal thickness and RGC counts in NMDA-induced damage models in vivo [2] positions it as a key tool for investigating NO-dependent neuroprotective pathways. Its superior performance over timolol in these assays justifies its selection when exploring mechanisms beyond simple IOP reduction [1].

Studies Investigating NO-Mediated Renoprotection or Endothelial Function

The direct comparison with propranolol in the 5/6 nephrectomy model [1] and the atherosclerosis study [2] provide strong rationales for using nipradilol in research focused on NO-dependent tissue protection. In these scenarios, substituting nipradilol with a conventional beta-blocker would yield fundamentally different, and potentially misleading, results regarding the role of NO in disease modulation.

Ocular Pharmacokinetic Studies Targeting Posterior Segment Drug Delivery

The quantified posterior retina-choroid penetration data [1] make nipradilol a valuable reference for developing or evaluating topical formulations intended to reach the back of the eye. Its unique scleral diffusion route can serve as a benchmark for comparative pharmacokinetic studies of novel ophthalmic compounds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nipradilol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.